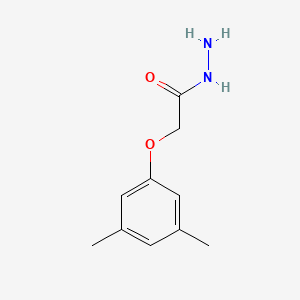

![molecular formula C11H18N2S B1274469 1-[(5-Ethylthien-2-yl)methyl]piperazine CAS No. 523981-54-6](/img/structure/B1274469.png)

1-[(5-Ethylthien-2-yl)methyl]piperazine

Descripción general

Descripción

The compound "1-[(5-Ethylthien-2-yl)methyl]piperazine" is not directly mentioned in the provided papers. However, the papers do discuss various piperazine derivatives and their synthesis, which can offer insights into the chemical behavior and properties that might be relevant to the compound . Piperazine and its derivatives are a class of organic compounds that are often used in pharmaceuticals and have been the subject of extensive research due to their biological activities .

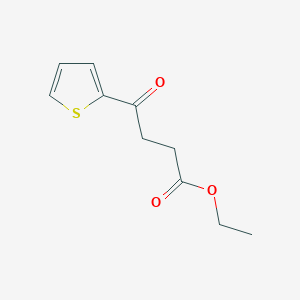

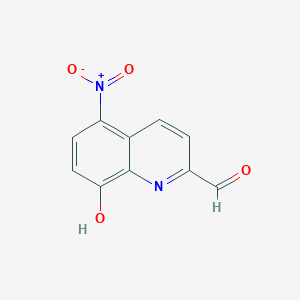

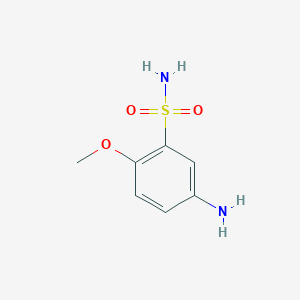

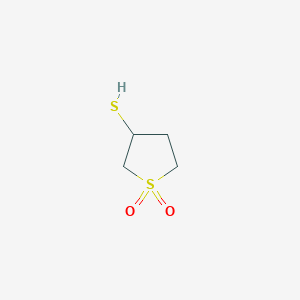

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step reactions starting from various precursors. For instance, one paper describes the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds through a Claisen Schmidt condensation followed by cyclization and Mannich’s reaction . Another paper details the synthesis of 1,4-piperazine-2,5-dione derivatives from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, involving six steps and resulting in polymorphic crystalline forms . These methods highlight the complexity and versatility of piperazine chemistry.

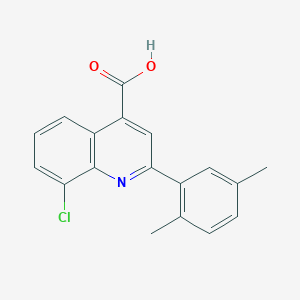

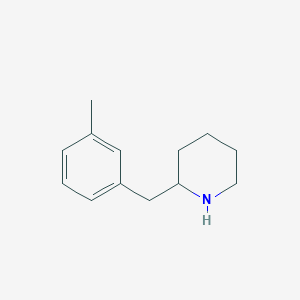

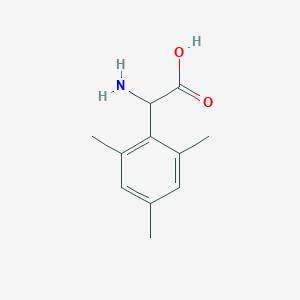

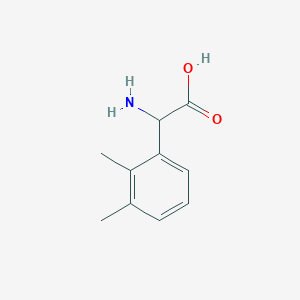

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted with various functional groups. The papers provided discuss the structural characterization of these compounds using techniques such as IR, 1H NMR, 13C-NMR, and mass spectrometry . Single-crystal X-ray analysis is also used to determine the polymorphic forms of a piperazine dione derivative . These techniques are crucial for confirming the molecular structure and understanding the compound's potential interactions.

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on their substituents. The papers suggest that these compounds can participate in reactions such as Mannich’s reaction, which involves the formation of a bond between a carbon atom and a nitrogen atom of the piperazine ring . The reactivity of these compounds is influenced by their electronic and steric properties, which can be modified by different substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The papers do not provide specific data on the physical properties of "1-[(5-Ethylthien-2-yl)methyl]piperazine," but they do report on the biological activities of similar compounds. For example, certain derivatives exhibit antidepressant and antianxiety activities in animal models , while others show antimicrobial properties . These properties are likely a result of the interaction between the piperazine derivatives and biological targets.

Aplicaciones Científicas De Investigación

Antibacterial and Biofilm Inhibitor

- Synthesis and Antibacterial Activity : A study synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, exhibiting strong antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. These compounds, particularly 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, showed potent biofilm inhibition activities, outperforming reference drugs like Ciprofloxacin in inhibitory activity against MRSA and VRE bacterial strains (Mekky & Sanad, 2020).

Antimicrobial and Antifungal Agents

- Novel Piperazine Derivatives for Antimicrobial Use : A series of piperazine derivatives were synthesized and tested for their antimicrobial properties. Several compounds displayed excellent antibacterial and antifungal activities when compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antihelminthic Activity

- Effectiveness Against Parasites : Piperazine derivatives were synthesized and showed high efficacy against Trichinella spiralis, a parasitic nematode. These compounds were more effective than standard treatments like albendazole, with some showing up to 100% efficacy (Mavrova et al., 2006).

Acetylcholinesterase Inhibitors

- Potential in Treating Neurological Disorders : New thiazole-piperazines were synthesized and evaluated for their inhibitory activity on enzymes relevant to neurological conditions. Some compounds exhibited significant inhibition rates against acetylcholinesterase, suggesting potential applications in treating disorders like Alzheimer's disease (Yurttaş, Kaplancıklı, & Özkay, 2013).

Antidiabetic Compounds

- Impact on Glucose Homeostasis : Piperazine derivatives were identified as new antidiabetic compounds, with certain derivatives showing potent effects on glucose tolerance in rat models of diabetes. These compounds increased insulin secretion independently of alpha2 adrenoceptor blockage (Le Bihan et al., 1999).

HIV-1 Reverse Transcriptase Inhibitors

- Potential in HIV Treatment : Analogues of the compound U-80493E, which included piperazine derivatives, were synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase. Some of these derivatives showed significant potency, leading to the clinical evaluation of certain compounds for potential use in HIV treatment (Romero et al., 1994).

Propiedades

IUPAC Name |

1-[(5-ethylthiophen-2-yl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2S/c1-2-10-3-4-11(14-10)9-13-7-5-12-6-8-13/h3-4,12H,2,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDNHMNFKBAHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398204 | |

| Record name | 1-[(5-ethylthien-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Ethylthien-2-yl)methyl]piperazine | |

CAS RN |

523981-54-6 | |

| Record name | 1-[(5-Ethyl-2-thienyl)methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523981-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(5-ethylthien-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1274386.png)

![Methyl 4-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1274421.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1274423.png)